
Floxuridine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-deoxyuridine is synthesized through the fluorination of uracil derivatives. The primary synthetic route involves the reaction of 5-fluorouracil with 2-deoxy-D-ribose in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-80 degrees Celsius and a reaction time of several hours.
Industrial Production Methods: In industrial settings, 5-Fluoro-2’-deoxyuridine is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the use of high-efficiency catalysts to ensure maximum yield. The final product is purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form deoxyuridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various fluorinated and non-fluorinated uracil derivatives, which have different biological activities .
Wissenschaftliche Forschungsanwendungen
Hepatic Arterial Infusion Therapy
Floxuridine is predominantly administered via hepatic arterial infusion (HAI), which allows for high local concentrations of the drug while minimizing systemic exposure. This method has shown significant benefits in treating liver metastases from colorectal cancer.
- Clinical Efficacy : A phase 2 clinical trial demonstrated that combining HAI of this compound with systemic gemcitabine and oxaliplatin resulted in an objective response rate of 58% among patients with unresectable intrahepatic cholangiocarcinoma, with a median overall survival of 25 months .
- Comparative Studies : Research comparing intravenous administration to intra-arterial delivery found that HAI significantly enhances the antitumor activity against liver metastases. In a randomized trial, patients receiving intra-arterial this compound exhibited improved hepatic response rates compared to those on intravenous therapy .
Study | Treatment Method | Objective Response Rate | Median Survival (Months) |
---|---|---|---|
Martin et al. | HAI this compound + Gemcitabine | 58% | 25 |
NCOG Trial | IV vs IA this compound | IA: Improved hepatic response | Not directly comparable |
Combination Chemotherapy
This compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy.
- Gemcitabine Combinations : Studies have indicated that this compound can be effectively combined with gemcitabine, improving overall survival rates for patients with metastatic cancers .
Antibacterial Applications
Recent research has explored the antibacterial properties of this compound, particularly against Streptococcus suis.
- Mechanism of Action : A study revealed that this compound disrupts bacterial membrane integrity and reduces virulence factor expression in S. suis, suggesting a potential role as an antibacterial agent .
- In Vivo Efficacy : In animal models, this compound treatment led to increased survival rates in mice infected with S. suis, indicating its potential as a therapeutic option beyond oncology .
Pharmacokinetics and Administration
This compound's pharmacokinetic profile supports its use in localized therapies:
- Half-Life and Clearance : The drug features a short half-life and high total body clearance, making it suitable for continuous infusion methods .
- Toxicity Management : While effective, this compound can cause significant gastrointestinal toxicity, particularly diarrhea, which necessitates careful monitoring and dose adjustments during treatment .
Future Directions and Research Opportunities
The ongoing investigation into this compound's applications suggests several avenues for future research:
- Enhanced Delivery Systems : Exploring novel delivery mechanisms to improve bioavailability and reduce systemic toxicity could expand this compound's therapeutic index.
- Combination Therapies : Further studies are warranted to assess the efficacy of this compound in combination with emerging targeted therapies or immunotherapies.
Wirkmechanismus
The primary mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluorouracil within the body. 5-Fluorouracil inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the incorporation of fraudulent nucleotides into DNA, ultimately causing cell death . The compound also interferes with RNA synthesis, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A closely related compound that also inhibits thymidylate synthase but requires metabolic conversion to its active form.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to 5-fluorouracil in the body.
Tegafur: Another prodrug of 5-fluorouracil used in cancer treatment.
Uniqueness: 5-Fluoro-2’-deoxyuridine is unique in its direct inhibition of thymidylate synthase without the need for extensive metabolic conversion. This property makes it particularly effective in certain cancer treatments where rapid action is required .
Biologische Aktivität
Floxuridine, a fluorinated pyrimidine analogue, is primarily recognized for its role as an antineoplastic agent. It is structurally related to 5-fluorouracil (5-FU) and exhibits significant biological activity through its mechanisms of action, particularly in the treatment of various cancers. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and research findings.
This compound acts primarily as an antimetabolite , disrupting DNA and RNA synthesis. Its biological activity can be summarized as follows:
- Thymidylate Synthase Inhibition : this compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate (dTTP), resulting in impaired DNA replication and repair .
- Induction of DNA Damage : The compound induces double-strand breaks in DNA, activating the ATR and ATM signaling pathways, which are essential for cellular response to DNA damage .
- Antiviral and Antibacterial Properties : Recent studies have demonstrated this compound's potential antibacterial effects against Streptococcus suis, showing a dose-dependent reduction in virulence gene expression .
Clinical Applications
This compound is primarily used in the treatment of liver cancers and metastatic colorectal cancer. Its administration routes include hepatic arterial infusion (HAI), which allows for localized delivery and higher concentrations at the tumor site.
Table 1: Clinical Trials Involving this compound
Case Studies
-
Hepatic Arterial Infusion for Advanced Cholangiocarcinoma :
A phase II trial involving 38 patients showed a significant objective radiographic response rate of 58% when this compound was administered via hepatic arterial infusion in combination with systemic chemotherapy. The median overall survival was reported at 25 months, indicating that this approach may be effective for patients with unresectable intrahepatic cholangiocarcinoma . -
Comparative Study with Systemic Fluorouracil :
A randomized trial compared intra-arterial this compound to systemic fluorouracil in treating liver metastasis from colorectal cancer. The study found that patients receiving intra-arterial therapy had a significantly longer time to hepatic progression (15.7 months) compared to those on systemic therapy (6.0 months), although overall survival rates were not statistically different .
Research Findings
Recent research has expanded the understanding of this compound's biological activity:
- Antibacterial Activity : A study highlighted this compound's ability to reduce the hemolytic activity of S. suis by downregulating virulence-related genes, suggesting its potential use beyond oncology .
- Molecular Mechanisms : Investigations into molecular docking have revealed specific binding interactions between this compound and proteins involved in bacterial virulence, further elucidating its multifaceted biological effects .
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
Record name | 5-FLUORODEOXYURIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023057 | |
Record name | Floxuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Inhibits DNA synthesis. (NTP, 1992), Solid | |
Record name | 5-FLUORODEOXYURIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Floxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L | |
Record name | Floxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00322 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Floxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Floxuridine rapidly undergoes catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis; however, it may also inhibit the formation of fraudulent RNA via physical incorporation into the RNA. It is also an inhibitor of riboside phophorylase, preventing the utilization of pre-formed uracil in RNA synthesis. Floxuridine can also form 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), which is the monophosphate of floxuridine that inhibits thymidylate synthetase that plays a role in the methylation of deoxyuridylic acid to thymidylic acid during DNA synthesis. FUDR-MP thus interferes with DNA synthesis., Floxuridine is an antimetabolite. The monophosphate of the drug, 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), inhibits thymidylate synthetase, thus inhibiting methylation of deoxyuridylic acid to thymidylic acid and thereby interfering with the synthesis of DNA. Following administration of a single dose of floxuridine, the drug is catabolized to fluorouracil and produces the same antimetabolic effects as the latter drug. In addition to interfering with DNA synthesis, metabolites of fluorouracil become incorporated to a small extent into RNA, producing a fraudulent RNA. Fluorouracil also inhibits utilization of preformed uracil in RNA synthesis by blocking uracil riboside phosphorylase., Floxuridine is an antimetabolite of the pyrimidine analog type. Floxuridine is considered to be cell cycle-specific for the S-phase of cell division. Activity occurs as the result of activation in the tissue, and includes inhibition of DNA and, as a result of action of the fluorouracil metabolite, RNA synthesis., Fluorouracil requires enzymatic conversion to the nucleotide in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide in animal cells. Fluorouracil may be converted to fluorouridine by uridine phosphorylase and then to 5'-monophosphate nucleotide by uridine kinase or it may react directly with 5-phosphoribosyl- 1 -pyrophosphate, catalyzed by the enzyme orotate phosphoribosyl transferase, to form 5'-monophosphate nucleotide. Fluorouracil may also be converted directly to floxuridine by the enzyme thymidine phosphorylase. Many metabolic pathways are available to 5'-monophosphate nucleotide, including incorporation into RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleotide diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate. This complex metabolic pathway for the generation of the actual growth inhibitor, 5-fluoro-2'-deoxyuridine-5'-phosphate, may be bypassed through use of the deoxyribonucleoside of fluorouracil--floxuridine--which is converted directly to 5-fluoro-2'-deoxyuridine-5'-phosphate by thymidine kinase. However, floxuridine is a good substrate for both thymidine and uridine phosphorylases. and it can also be degraded to fluorouracil. | |
Record name | Floxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00322 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID | |
CAS No. |
50-91-9 | |
Record name | 5-FLUORODEOXYURIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Floxuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Floxuridine [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00322 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Floxuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Floxuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLOXURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039LU44I5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Floxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C | |
Record name | 5-FLUORODEOXYURIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Floxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00322 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Floxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Floxuridine exert its anticancer effects?
A1: this compound is a prodrug that is converted into 5-fluorouracil (5-FU) within the body. 5-FU acts as an antimetabolite, primarily targeting thymidylate synthase. This enzyme is crucial for DNA synthesis as it catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary building block for DNA. By inhibiting thymidylate synthase, 5-FU disrupts DNA synthesis and repair, ultimately leading to cancer cell death. [, , , ]
Q2: Does the inhibition of thymidylate synthase solely account for the anticancer activity of this compound?
A2: While thymidylate synthase inhibition is a primary mechanism, research suggests additional pathways contribute to this compound's activity. For instance, this compound incorporation into RNA can disrupt RNA processing and function, further contributing to its cytotoxic effects. [, ]
Q3: Is the conversion of this compound to 5-FU essential for its activity, or can it exert effects independently?
A3: While this compound can be directly incorporated into DNA, its conversion to 5-FU is considered essential for its primary mechanism of action – the inhibition of thymidylate synthase. [, ]
Q4: Recent research suggests a role for the UNG2 enzyme in this compound activity. Could you elaborate?
A4: Uracil N-Glycosylase 2 (UNG2) is involved in the repair of DNA lesions induced by this compound. Studies demonstrate that inhibiting UNG2 increases sensitivity to this compound, indicating its role in tumor cell resistance. Conversely, phosphorylation of UNG2 by GSK-3 enhances its activity, promoting DNA repair and ultimately decreasing this compound's efficacy. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C9H11FN2O5, and its molecular weight is 246.19 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided abstracts don’t delve into detailed spectroscopic data, High-Performance Liquid Chromatography (HPLC) is frequently employed for this compound analysis. [, , ]
Q7: How stable is this compound under various conditions?
A7: this compound exhibits good stability in acidic solutions but degrades more rapidly in alkaline environments. Its stability in serum and tissue homogenates varies, with rapid hydrolysis observed in liver homogenate. []
Q8: Are there specific formulations designed to improve this compound stability or delivery?
A8: Research highlights several formulation strategies:
- Liposomal Encapsulation: Liposomal formulations of this compound demonstrate improved efficacy and synergistic effects when combined with other chemotherapeutic agents like irinotecan. This delivery method helps maintain optimal drug ratios in plasma and tumor tissue, enhancing antitumor activity. [, ]
- Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs, specifically using behenic acid, enhances its cellular uptake and significantly improves cytotoxicity against various cancer cell lines. [, ]
- Dipeptide Prodrugs: Synthesizing dipeptide monoester prodrugs of this compound aims to leverage the PEPT1 transporter for improved oral absorption and targeted delivery. These prodrugs demonstrate enhanced resistance to metabolism, increased transporter affinity, and greater permeability in cancer cells, suggesting the potential for improved oral bioavailability and therapeutic efficacy. [, , , , ]
Q9: Why is hepatic arterial infusion (HAI) a preferred method for this compound delivery in certain cancers?
A9: HAI delivers this compound directly to the liver via the hepatic artery, achieving higher drug concentrations in tumors while minimizing systemic toxicity. This targeted approach is particularly beneficial for treating liver metastases originating from colorectal cancer. [, , , , , ]
Q10: What is known about the pharmacokinetics of this compound?
A10: Studies indicate that this compound exhibits nonlinear pharmacokinetics, suggesting a dose-dependent elimination process. After intravenous administration, this compound is metabolized into 5-fluorouracil, which is then further metabolized and excreted. [, ]
Q11: Are there biomarkers to predict the efficacy of this compound or monitor treatment response?
A11: While the provided research doesn’t pinpoint specific biomarkers for predicting efficacy, monitoring tumor size, AFP levels, and liver function tests (LFTs) are standard practices for evaluating treatment response. [, ] Research into the role of LRP expression as a potential biomarker for this compound resistance in choriocarcinoma is underway. []
Q12: What is the efficacy of this compound in treating various cancers?
A12: this compound has demonstrated efficacy in treating various cancers, including:
- Hepatocellular Carcinoma (HCC): this compound, particularly when delivered via HAI, has shown promising results in managing HCC, including cases of large tumors. [, , ]
- Colorectal Cancer Liver Metastases: HAI with this compound is a mainstay treatment for unresectable liver metastases from colorectal cancer, offering improved survival compared to systemic chemotherapy. [, , ]
- Choriocarcinoma: this compound demonstrates activity against choriocarcinoma, although resistance development is a concern. Research on identifying resistance markers is ongoing. []
Q13: What are the main toxicities associated with this compound?
A13: Although not the primary focus, the provided research mentions common toxicities associated with this compound, particularly when administered via HAI:
- Biliary Sclerosis: A significant concern with HAI of this compound is the development of biliary sclerosis, characterized by inflammation and scarring of the bile ducts. This adverse effect can be severe, requiring interventions like stenting or even liver transplantation. [, , ]
- Gastrointestinal Toxicity: Diarrhea is a frequently reported side effect of this compound treatment, often dose-limiting. [, ]
- Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell production (neutropenia, anemia, thrombocytopenia), is a potential toxicity observed with this compound treatment. [, ]
Q14: Are there known mechanisms of resistance to this compound?
A14: Resistance to this compound can develop through various mechanisms:
- Increased UNG2 Activity: Elevated levels or activity of UNG2, which repairs this compound-induced DNA lesions, can contribute to resistance. []
Q15: What are the future directions for this compound research?
A15: Promising areas of research include:
- Optimizing Drug Delivery: Refining existing and exploring novel drug delivery systems, such as nanoparticles and prodrugs, to enhance tumor targeting and minimize off-target toxicity. [, , , , ]
- Identifying Predictive Biomarkers: Discovering biomarkers that can reliably predict treatment response and identify patients at risk of developing resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.